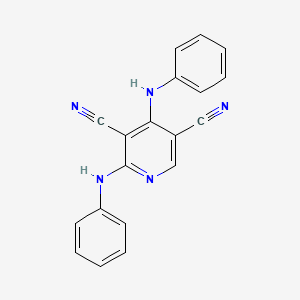

2,4-dianilino-3,5-pyridinedicarbonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of related pyridinedicarbonitriles involves multiple steps, starting from the nitro displacement of specific nitriles by phenoxide ions followed by cyclodehydration of the resulting tetraacids. This process has been applied to generate novel pyridine-containing aromatic dianhydrides, which further react with aromatic diamines to produce polyimides with good thermal stability and mechanical properties (Wang et al., 2006).

Molecular Structure Analysis

The molecular structure of related compounds has been confirmed through various analytical techniques, including X-ray diffraction. For example, derivatives of pyrrolo[2,3-c]2,7-naphthyridine were synthesized, with their structures confirmed by X-ray crystallography, showcasing the regioselectivity of the cyclization reaction involving pyridinedicarbonitriles (Tverdokhlebov et al., 2004).

Chemical Reactions and Properties

Pyridinedicarbonitriles undergo a variety of chemical reactions, leading to the formation of complex heterocyclic systems. For instance, the reaction of these compounds with different reagents can lead to the formation of fused naphthyridines, indicating the versatility of pyridinedicarbonitriles in synthesizing novel heterocyclic compounds (Tverdokhlebov et al., 2004).

Physical Properties Analysis

The physical properties of compounds derived from pyridinedicarbonitriles, such as polyimides, include good solubility in aprotic solvents, high glass transition temperatures, and excellent mechanical strength. These properties are indicative of the strong potential of these materials for use in high-performance applications (Wang et al., 2006).

Chemical Properties Analysis

The chemical properties of pyridinedicarbonitrile derivatives are characterized by their reactivity towards various nucleophiles and electrophiles, enabling the construction of complex molecular architectures. This reactivity is exemplified by the synthesis of pyrrolo[2,3-c]2,7-naphthyridine derivatives, demonstrating the utility of these compounds in organic synthesis (Tverdokhlebov et al., 2004).

Eigenschaften

IUPAC Name |

2,4-dianilinopyridine-3,5-dicarbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13N5/c20-11-14-13-22-19(24-16-9-5-2-6-10-16)17(12-21)18(14)23-15-7-3-1-4-8-15/h1-10,13H,(H2,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVSYJEALJWSHOR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=C(C(=NC=C2C#N)NC3=CC=CC=C3)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dianilinopyridine-3,5-dicarbonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-chlorobenzyl)-2-[3-(3,4-dimethoxyphenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5649966.png)

![4-[(5-isobutyl-1,2,4-oxadiazol-3-yl)methyl]-1-methyl-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione](/img/structure/B5649979.png)

![1-[(3-ethyl-5-methylisoxazol-4-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5649989.png)

![3-bromo-2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B5649996.png)

![N-[(4-isopropyl-1,2,3-thiadiazol-5-yl)methyl]-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5650022.png)

![(1S*,5R*)-6-(1H-indol-6-ylcarbonyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5650028.png)

![N,N-diethyl-2-{[2-(2-furyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B5650045.png)

![methyl 5-{[(3-methylphenoxy)acetyl]amino}-2-(4-morpholinyl)benzoate](/img/structure/B5650053.png)

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(1H-tetrazol-1-yl)propanamide](/img/structure/B5650056.png)

![2-[(6-amino-1,3-benzothiazol-2-yl)thio]-N-phenylacetamide](/img/structure/B5650062.png)